molecular formula C20H24Cl2Zr B12351087 Zirconium,dichloro[rel-(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]-

Zirconium,dichloro[rel-(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]-

Cat. No.: B12351087
M. Wt: 426.5 g/mol
InChI Key: OVYVQMQFCFRPFN-UHFFFAOYSA-L
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Description

Zirconium,dichloro[rel-(7aR,7’aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]- is a complex organometallic compound. It is known for its unique structure, which includes a zirconium center coordinated to two indenyl ligands through an ethylene bridge. This compound is often used as a catalyst in various chemical reactions, particularly in polymerization processes .

Preparation Methods

The synthesis of Zirconium,dichloro[rel-(7aR,7’aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]- typically involves the reaction of zirconium tetrachloride with the corresponding indenyl ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture sensitivity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form zirconium oxides.

    Reduction: It can be reduced to form lower oxidation state zirconium compounds.

    Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide. .

Scientific Research Applications

Zirconium,dichloro[rel-(7aR,7’aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]- is widely used in scientific research due to its catalytic properties. Some of its applications include:

    Chemistry: Used as a catalyst in olefin polymerization and other organic synthesis reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.

    Medicine: Explored for its potential in cancer treatment due to its ability to interact with biological molecules.

    Industry: Used in the production of high-performance polymers and other advanced materials

Mechanism of Action

The mechanism by which this compound exerts its catalytic effects involves the coordination of the zirconium center to the reactants, facilitating their transformation into products. The indenyl ligands play a crucial role in stabilizing the zirconium center and enhancing its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Similar compounds include other zirconium-based catalysts, such as:

Properties

Molecular Formula

C20H24Cl2Zr

Molecular Weight

426.5 g/mol

IUPAC Name

dichlorozirconium(2+);2-[2-(4,5,6,7-tetrahydro-1H-inden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-inden-1-ide

InChI

InChI=1S/C20H24.2ClH.Zr/c1-2-6-18-12-15(11-17(18)5-1)9-10-16-13-19-7-3-4-8-20(19)14-16;;;/h11-14H,1-10H2;2*1H;/q-2;;;+4/p-2

InChI Key

OVYVQMQFCFRPFN-UHFFFAOYSA-L

Canonical SMILES

C1CCC2=C(C1)[CH-]C(=C2)CCC3=CC4=C([CH-]3)CCCC4.Cl[Zr+2]Cl

Origin of Product

United States

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